molecular formula C12H18Cl3N3O B3018609 2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride CAS No. 1252036-94-4

2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride

Cat. No.: B3018609
CAS No.: 1252036-94-4
M. Wt: 326.65
InChI Key: VJGGSNIPVPIZGR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride typically involves the reaction of 4-chlorobenzyl chloride with piperazine, followed by acylation with acetic anhydride. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions could potentially reduce the chlorophenyl group to a phenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride has been studied for various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, particularly the central nervous system.

    Medicine: Explored for its potential therapeutic effects, including as an anxiolytic or antipsychotic agent.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is not well-documented, but it is likely to interact with neurotransmitter receptors in the brain, such as serotonin or dopamine receptors. This interaction could modulate neurotransmitter release and uptake, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethanol
  • 2-(4-Chlorophenyl)-2-(piperazin-1-yl)propane
  • 2-(4-Chlorophenyl)-2-(piperazin-1-yl)butane

Uniqueness

2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is unique due to its specific substitution pattern and the presence of the acetamide group, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-piperazin-1-ylacetamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O.2ClH/c13-10-3-1-9(2-4-10)11(12(14)17)16-7-5-15-6-8-16;;/h1-4,11,15H,5-8H2,(H2,14,17);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGGSNIPVPIZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=C(C=C2)Cl)C(=O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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